molecular formula C5H8Cl2O B14630017 2-Pentanone, 3,3-dichloro- CAS No. 57856-10-7

2-Pentanone, 3,3-dichloro-

Cat. No.: B14630017
CAS No.: 57856-10-7
M. Wt: 155.02 g/mol
InChI Key: VKWUGBQFNMLUAO-UHFFFAOYSA-N
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Description

2-Pentanone, 3,3-dichloro-: is an organic compound with the molecular formula C5H8Cl2O and a molecular weight of 155.022 g/mol . It is also known by its IUPAC name, 3,3-dichloropentan-2-one . This compound is characterized by the presence of two chlorine atoms attached to the third carbon of the pentanone chain, making it a dichlorinated ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 3,3-dichloro- can be achieved through various methods. One common method involves the chlorination of 2-pentanone using sulfuryl chloride or thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF) . The reaction typically occurs at low temperatures (around 5°C) and involves a series of steps including chlorination, hydrolysis, and distillation to obtain the final product .

Industrial Production Methods: In industrial settings, the production of 2-Pentanone, 3,3-dichloro- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include the use of phase transfer catalysts and specific reaction vessels to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Pentanone, 3,3-dichloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form 3,3-dichloropentanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to form 3,3-dichloropentanoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

    Oxidation: Oxidizing agents like KMnO4 in acidic or basic conditions.

Major Products:

    Substitution: Products like 3,3-dichloropentanol or 3,3-dichloropentanamine.

    Reduction: 3,3-dichloropentanol.

    Oxidation: 3,3-dichloropentanoic acid.

Scientific Research Applications

2-Pentanone, 3,3-dichloro- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Pentanone, 3,3-dichloro- involves its interaction with various molecular targets and pathways. The compound’s dichlorinated structure allows it to participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other functional groups. This reactivity is crucial for its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

57856-10-7

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

IUPAC Name

3,3-dichloropentan-2-one

InChI

InChI=1S/C5H8Cl2O/c1-3-5(6,7)4(2)8/h3H2,1-2H3

InChI Key

VKWUGBQFNMLUAO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C)(Cl)Cl

Origin of Product

United States

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